molecular formula C19H16ClN3O2S B10946171 2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B10946171
M. Wt: 385.9 g/mol
InChI Key: NGYVJHFPGACCOO-UHFFFAOYSA-N
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Description

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrimidine ring substituted with a chlorophenyl group and a methoxyphenyl group, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is added using thiol reagents under controlled conditions.

    Coupling with Methoxyphenyl Acetamide: The final step involves coupling the intermediate with methoxyphenyl acetamide using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DICHLOROPHENYL)ACETAMIDE
  • N-(3-CHLOROPHENYL)-2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

What sets 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the pyrimidine ring and the presence of both chlorophenyl and methoxyphenyl groups make it a versatile compound for various applications.

Properties

Molecular Formula

C19H16ClN3O2S

Molecular Weight

385.9 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16ClN3O2S/c1-25-17-5-3-2-4-16(17)22-18(24)12-26-19-21-11-10-15(23-19)13-6-8-14(20)9-7-13/h2-11H,12H2,1H3,(H,22,24)

InChI Key

NGYVJHFPGACCOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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